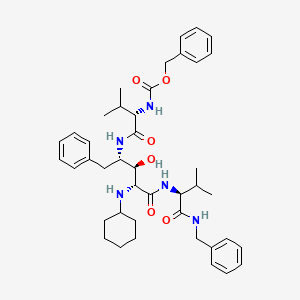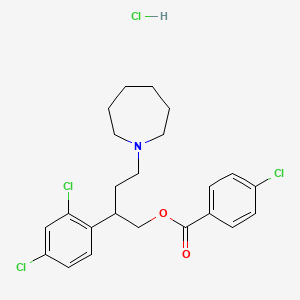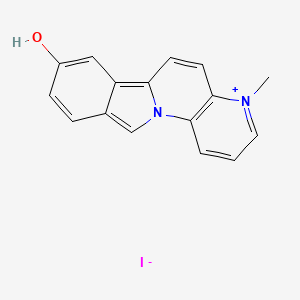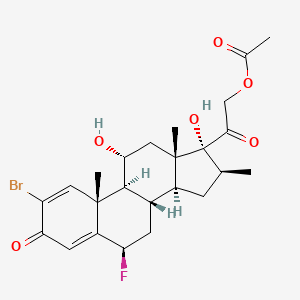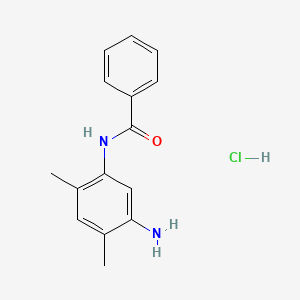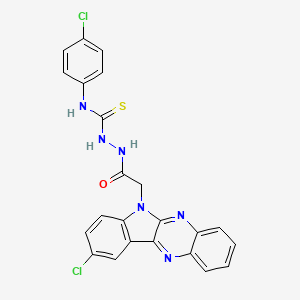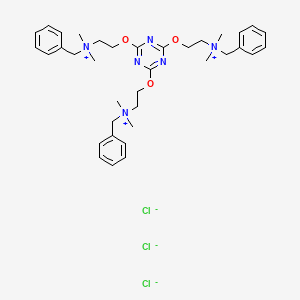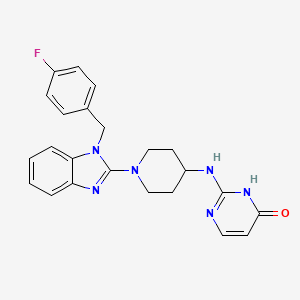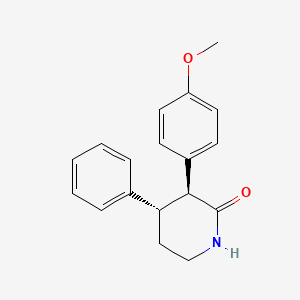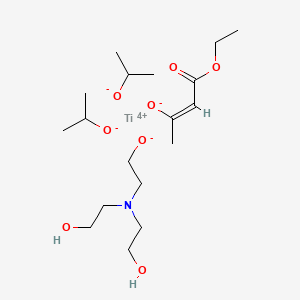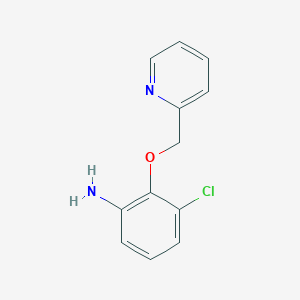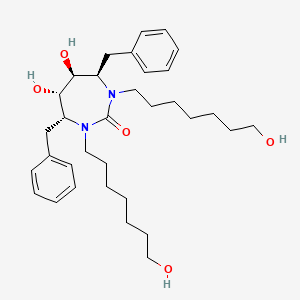
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(7-hydroxyheptyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(7-hydroxyheptyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-: is a complex organic compound with a unique structure that includes multiple hydroxyl groups and phenylmethyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(7-hydroxyheptyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves multiple steps, typically starting with the preparation of the diazepinone core This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired chemical properties.
化学反応の分析
Types of Reactions
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(7-hydroxyheptyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the diazepinone core or the substituents.
Substitution: Functional groups can be substituted with other groups to alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(7-hydroxyheptyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(7-hydroxyheptyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The pathways involved may include modulation of enzyme activity or receptor binding, resulting in changes in cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds include other diazepinone derivatives with varying substituents. Examples are:
2H-1,3-Diazepin-2-one derivatives with different alkyl or aryl groups: .
Other heterocyclic compounds with similar core structures: .
Uniqueness
The uniqueness of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(7-hydroxyheptyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- lies in its specific combination of hydroxyl and phenylmethyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
152928-84-2 |
|---|---|
分子式 |
C33H50N2O5 |
分子量 |
554.8 g/mol |
IUPAC名 |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis(7-hydroxyheptyl)-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H50N2O5/c36-23-15-5-1-3-13-21-34-29(25-27-17-9-7-10-18-27)31(38)32(39)30(26-28-19-11-8-12-20-28)35(33(34)40)22-14-4-2-6-16-24-37/h7-12,17-20,29-32,36-39H,1-6,13-16,21-26H2/t29-,30-,31+,32+/m1/s1 |
InChIキー |
ULBYZNDXPCBOLF-ZRTHHSRSSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CCCCCCCO)CCCCCCCO)CC3=CC=CC=C3)O)O |
正規SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CCCCCCCO)CCCCCCCO)CC3=CC=CC=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


